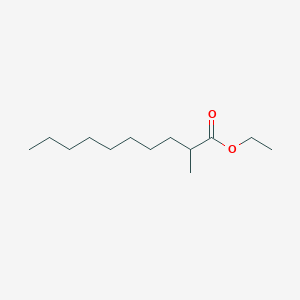

Decanoic acid, 2-methyl-, ethyl ester

Übersicht

Beschreibung

Decanoic acid, 2-methyl-, ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular ester is synthesized from decanoic acid and ethanol. It is used in various applications, including as a flavoring agent and in the production of fragrances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decanoic acid, 2-methyl-, ethyl ester can be synthesized through the esterification of decanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. Solid acid catalysts like Amberlyst 15 can also be used to enhance the reaction efficiency and allow for catalyst reuse .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield decanoic acid and ethanol.

Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.

Transesterification: This ester can react with other alcohols to form different esters through transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Decanoic acid and ethanol.

Reduction: 2-methyl-decanol.

Transesterification: Various esters depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Flavoring and Fragrance Industry

One of the primary applications of decanoic acid, 2-methyl-, ethyl ester is in the flavoring and fragrance industry. It is used as a flavoring agent due to its pleasant fruity aroma, which enhances the sensory profile of various food products.

Case Study: Flavor Profiles in Dairy Products

A study highlighted the presence of decanoic acid derivatives in fermented dairy products, where it contributed to the overall flavor complexity. The volatile organic compounds profile in milk fermented by lactic acid bacteria showed that decanoic acid, ethyl ester was one of the significant contributors to flavor development .

Pharmaceutical Applications

Recent research has identified potential therapeutic roles for decanoic acid derivatives in cancer treatment. Specifically, decanoic acid has been shown to exert anti-tumor effects by targeting specific signaling pathways involved in cancer progression.

Case Study: Anti-Tumor Effects

A study published in PubMed reported that decanoic acid inhibited hepatocellular carcinoma (HCC) growth through suppression of the HGF/c-Met signaling pathway. The findings indicated that it induced apoptotic cell death and reduced tumorigenic protein expression in vitro and in vivo models . This suggests a promising avenue for further research into its use as a chemopreventive agent.

Industrial Applications

This compound is also utilized in various industrial applications due to its chemical stability and compatibility with other compounds.

Table: Industrial Applications

| Application Area | Description |

|---|---|

| Cosmetics | Used as an emollient and skin conditioning agent |

| Food Additives | Acts as a flavor enhancer and stabilizer |

| Biodegradable Plastics | Serves as a plasticizer in the formulation of biodegradable materials |

Research on Health Effects

Research indicates that medium-chain fatty acids, including decanoic acid derivatives, may have beneficial health effects. Studies have suggested their roles in metabolic regulation and potential anti-inflammatory properties.

Insights from Literature

- A review on dietary fats emphasized the importance of medium-chain fatty acids in metabolic health, noting their role in energy metabolism and potential benefits for weight management .

- The compound's inclusion in dietary supplements is being explored for its possible effects on cognitive function and neuroprotection .

Wirkmechanismus

The mechanism of action of decanoic acid, 2-methyl-, ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of decanoic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

- Decanoic acid, ethyl ester

- Decanoic acid, methyl ester

- Octanoic acid, ethyl ester

- Hexanoic acid, ethyl ester

Comparison: Decanoic acid, 2-methyl-, ethyl ester is unique due to the presence of a methyl group on the decanoic acid chain, which can influence its physical and chemical properties. Compared to decanoic acid, ethyl ester, the additional methyl group can affect the compound’s boiling point, solubility, and reactivity .

Biologische Aktivität

Decanoic acid, 2-methyl-, ethyl ester, also known as ethyl 2-methylcaprate, is a fatty acid ester that has garnered attention for its potential biological activities. This compound is derived from decanoic acid and is part of a larger class of fatty acid esters that are known for various pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

- Chemical Formula : C₁₂H₂₄O₂

- Molecular Weight : 200.3178 g/mol

- IUPAC Name : Ethyl 2-methyldecanoate

- CAS Registry Number : 110-38-3

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of decanoic acid derivatives. For instance, research indicates that fatty acid esters, including decanoic acid, exhibit significant antibacterial and antifungal activities against various pathogens. In particular:

- Antibacterial Effects : Decanoic acid and its esters have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, two common bacterial pathogens. The inhibition zones observed in various studies indicate a strong bacteriostatic effect, particularly with certain isolates demonstrating higher activity levels against these pathogens .

- Antifungal Activity : The compound has also been noted for its antifungal properties, with specific studies highlighting its effectiveness against common fungal strains .

Anti-inflammatory Properties

Decanoic acid derivatives have been implicated in anti-inflammatory responses. Studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

Emerging research indicates that decanoic acid esters may possess anticancer properties. Certain studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. For example:

- A study involving various fatty acids showed that decanoic acid derivatives could suppress the proliferation of cancer cell lines, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various fatty acids, decanoic acid ethyl ester was found to exhibit a notable inhibition zone against Staphylococcus aureus, indicating its potential as a natural antimicrobial agent. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify and quantify the active compounds present .

Eigenschaften

IUPAC Name |

ethyl 2-methyldecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12(3)13(14)15-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKUZGKMSKOEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474113 | |

| Record name | Decanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126784-41-6 | |

| Record name | Decanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.